molecular formula C18H19ClN2O2 B15210261 5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone CAS No. 84459-91-6

5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone

Cat. No.: B15210261
CAS No.: 84459-91-6
M. Wt: 330.8 g/mol
InChI Key: JDEMBVCSUSOISN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring, a phenyl group substituted with a 3-chlorophenethyl moiety, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:

  • Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. This step forms the core structure of the compound.

  • Introduction of the Phenyl Group: : The phenyl group substituted with a 3-chlorophenethyl moiety can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the oxazolidinone intermediate with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Aminomethylation: : The final step involves the introduction of the aminomethyl group. This can be achieved by reacting the intermediate with formaldehyde and ammonia or a primary amine under basic conditions.

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group and the oxazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.

Uniqueness

5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

84459-91-6

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

5-(aminomethyl)-3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H19ClN2O2/c19-15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)21-12-17(11-20)23-18(21)22/h1-3,6-10,17H,4-5,11-12,20H2

InChI Key

JDEMBVCSUSOISN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl)CN

Origin of Product

United States

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